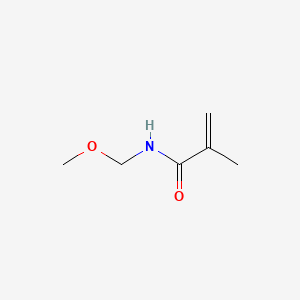
N-(Methoxymethyl)methacrylamide
Descripción general
Descripción
“N-(Methoxymethyl)methacrylamide” is a chemical compound with the molecular formula C6H11NO2 . It is used as a raw material in various applications .
Synthesis Analysis
The synthesis of “N-(Methoxymethyl)methacrylamide” involves the reaction of chalcone compounds with methacryloylchloride . The chalcone methacrylamide polymers are prepared via free radical polymerization at 70°C in DMF solution .Molecular Structure Analysis
The molecular structure of “N-(Methoxymethyl)methacrylamide” includes a total of 19 bonds. There are 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 secondary amide (aliphatic), and 1 ether (aliphatic) .Chemical Reactions Analysis
The reaction of “N-(Methoxymethyl)methacrylamide” with NO2 can produce two stable association intermediates, CH3OCH2NO2 and CH3OCH2ONO . The reaction is expected to be rapid due to all the intermediates and transition states involved in the pathways lying below reactants .Physical And Chemical Properties Analysis
“N-(Methoxymethyl)methacrylamide” is a liquid at 20°C . It has a molecular weight of 129.16 .Aplicaciones Científicas De Investigación
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the synthesis of hydrophilic and hydrophobic conjugates. These conjugates have potential applications in the preparation of blends, fibers, etc .
Methods of Application or Experimental Procedures
Three different conjugates of hydrophilic N-2-hydroxypropyl methacrylamide (HPMA) and hydrophobic polycaprolactone (PCL) were synthesized. The synthetic pathway was simple and robust, reducing the overall synthetic steps and harsh reaction conditions significantly .
Results or Outcomes
The conjugates were characterized by Fourier transform infrared (FT-IR) and NMR (13C and1H) spectroscopies. The size and ζ potential of conjugates were determined through the dynamic light scattering (DLS) method .
2. Determination of Acrylamide Compounds in Food Contact Paper Products
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the determination of acrylamide compounds in food contact paper products and food simulants .
Methods of Application or Experimental Procedures
A new method was developed for the determination of four acrylamide compounds in food contact paper products, three kinds of water-based food simulants, and dry food simulant (modified polyphenylene oxide, MPPO) by using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) .
Results or Outcomes
The method is accurate, simple, and rapid, which can be applied to the determination of acrylamide compounds in food contact paper products and food simulants .
3. Synthesis of Acrylic Monomers
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the synthesis of acrylic monomers. These monomers have potential applications in the preparation of various materials .
4. Transport and Delivery in Pancreatic Cell Lines
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the synthesis of hyperbranched N-(2-hydroxypropyl)methacrylamides for transport and delivery in pancreatic cell lines in vitro and in vivo .
Methods of Application or Experimental Procedures
Hyperbranched N-(2-hydroxypropyl)methacrylamide (HPMA) polymers with a range of molar masses and particle sizes were prepared. The polymers were well-tolerated in cancer cell lines and macrophages, and were rapidly internalized in 2D cell culture and transported efficiently to the center of dense pancreatic cancer 3D spheroids .
Results or Outcomes
The gemcitabine-loaded polymer pro-drug was found to be toxic both to 2D cultures of MIA PaCa-2 cells and also in reducing the volume of MIA PaCa-2 spheroids. The non-drug loaded polymers caused no short-term adverse effects in healthy mice following systemic injection .
5. Synthesis of Acrylic Monomers
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the synthesis of acrylic monomers. These monomers have potential applications in the preparation of various materials .
6. Determination of Acrylamide Compounds in Food Contact Paper Products
Summary of the Application
“N-(Methoxymethyl)methacrylamide” is used in the determination of acrylamide compounds in food contact paper products and food simulants .
Methods of Application or Experimental Procedures
A new method was developed for the determination of four acrylamide compounds in food contact paper products, three kinds of water-based food simulants, and dry food simulant (modified polyphenylene oxide, MPPO) by using ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) .
Results or Outcomes
The method is accurate, simple, and rapid, which can be applied to the determination of acrylamide compounds in food contact paper products and food simulants .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(methoxymethyl)-2-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2)6(8)7-4-9-3/h1,4H2,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZHLACIXDCHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063111 | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Methoxymethyl)methacrylamide | |
CAS RN |
3644-12-0 | |
| Record name | N-(Methoxymethyl)-2-methyl-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenamide, N-(methoxymethyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(methoxymethyl)methacrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.794 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




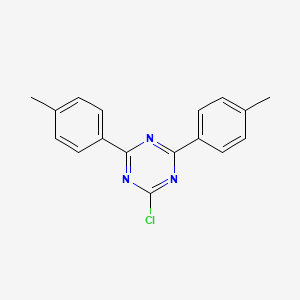
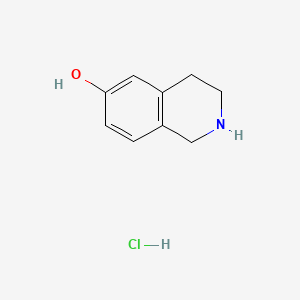
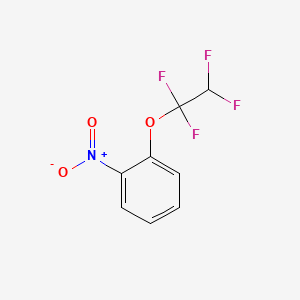
![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)


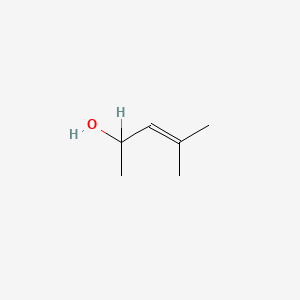

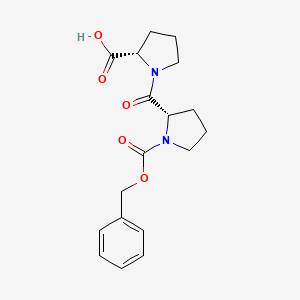
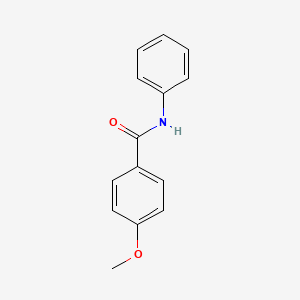
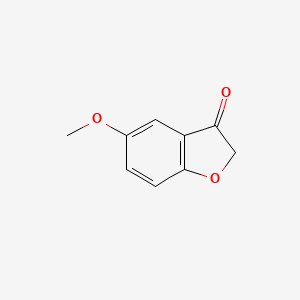
![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid](/img/structure/B1582881.png)